NorA Efflux Pump Inhibition: Quantified Potency in S. aureus
5-Bromo-8-methylquinolin-2-ol demonstrates moderate inhibition of the NorA efflux pump in Staphylococcus aureus 1199B, with an IC50 of 6.30 µM (6.30E+3 nM) [1]. This is a crucial mechanism for combating multidrug-resistant bacteria. While direct comparator data for other quinolines in this exact assay is limited, this activity profile distinguishes it from many other quinoline derivatives that lack efflux pump inhibitory activity. For context, a closely related analog, 5,7-dibromo-2-methylquinolin-8-ol, displays potent direct antibacterial activity (MIC = 6.25 µg/mL against S. aureus) rather than efflux pump inhibition [2], highlighting the distinct functional outcome of the specific substitution pattern.
| Evidence Dimension | NorA efflux pump inhibition (IC50) |
|---|---|
| Target Compound Data | 6.30 µM |
| Comparator Or Baseline | 5,7-Dibromo-2-methylquinolin-8-ol (direct antibacterial MIC = 6.25 µg/mL) |
| Quantified Difference | N/A (Different mechanism of action) |
| Conditions | Staphylococcus aureus 1199B, reduction in EtBr efflux, 20 min incubation |
Why This Matters
This data positions 5-Bromo-8-methylquinolin-2-ol as a tool for studying efflux pump inhibition, a distinct research application from direct antimicrobials, offering a unique procurement value proposition.
- [1] BindingDB. BDBM50153268: 5-Bromo-8-methylquinolin-2-ol. IC50: 6.30E+3 nM for NorA efflux pump inhibition. (Accessed 2024). View Source
- [2] Lam, K. H., Gambari, R., Lee, K. K., Chen, Y. X., Kok, S. H., Wong, R. S., ... & Chui, C. H. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 24(1), 367-370. View Source
